molecular formula C15H14O3 B1272408 4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid CAS No. 56442-19-4

4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid

Cat. No. B1272408
CAS RN: 56442-19-4
M. Wt: 242.27 g/mol
InChI Key: GQDITHZKLNZHHU-UHFFFAOYSA-N
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Description

The compound "4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid" is a benzyl ester derivative of benzoic acid, where the esterifying group is a 4-methylbenzyl moiety. This structure is related to various compounds that have been synthesized and analyzed in the provided papers, which include derivatives of benzoic acid and methods for their analysis and characterization.

Synthesis Analysis

The synthesis of related benzyl ester compounds involves the reaction of carboxylic acids with appropriate alcohols or derivatives. For instance, the synthesis of p-nitrobenzyl esters from carboxylic acids is described using O-(4-nitrobenzyl)-N,N'-diisopropylisourea, which could be analogous to the synthesis of "4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid" . Another related synthesis involves the coupling of 4-methoxy-α-methylbenzyl alcohol with carboxylic acids, followed by oxidative debenzylation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzyl ester compounds can be characterized using various spectroscopic techniques. For example, the structure of a sulfonamide compound was characterized using FT-IR, NMR, UV-Vis, and X-ray crystallography . Similarly, the crystal structures of other related compounds have been determined, providing insights into the molecular conformations and intermolecular interactions . These techniques would be relevant for analyzing the molecular structure of "4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid".

Chemical Reactions Analysis

The chemical reactivity of benzyl esters includes hydrolysis and debenzylation reactions. The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ is an example of a reaction that could be relevant to the compound . Additionally, the formation of carboxyl dimers in the crystal structures of related compounds suggests that "4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid" may also participate in similar dimerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl esters can be inferred from their structural characteristics and experimental data. For example, the analysis of carboxylic acids as their 4-t-butylbenzyl esters by GC-MS provides information on their volatility and stability . The crystallographic data of related compounds offer insights into their solid-state properties, such as melting points and crystal packing . The emission properties of a synthesized compound also provide information on its potential applications in materials science .

Scientific Research Applications

Application in Chemistry

  • Specific Scientific Field: Chemistry, specifically in the synthesis of benzoylhydrazine derivatives .
  • Summary of the Application: Benzoylhydrazine derivatives have a wide range of applications due to their pharmaceutical uses and many other applications . They are known for their anti-inflammatory, antibacterial–antifungal, and antitubercular properties, as well as their utilization as pesticides . In addition, hydrazine-based compounds function as ligand precursors for the formation of bidentate Schiff base ligands applied in metal coordination .
  • Results or Outcomes: The outcomes of these syntheses are benzoylhydrazine derivatives, which have a variety of applications as mentioned above .

Synthesis of Benzohydrazide Derivatives

  • Summary of the Application: “4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid” can be used to synthesize benzohydrazide derivatives . Benzohydrazides are known for their wide range of applications in pharmaceuticals and other fields .
  • Results or Outcomes: The outcomes of these syntheses are benzohydrazide derivatives, which have a variety of applications as mentioned above .

Safety And Hazards

The safety information available indicates that “4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[(4-methylphenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDITHZKLNZHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid

CAS RN

56442-19-4
Record name 4-[(4-Methylphenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56442-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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